

Spectroscopic Analysis of Carbazole-9-ethanol: A Technical Guide

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Compound of Interest		
Compound Name:	Carbazole-9-ethanol	
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This technical guide provides an in-depth overview of the spectroscopic characterization of **Carbazole-9-ethanol**, a key intermediate in the synthesis of various biologically active molecules and functional materials. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the expected spectral data, provides detailed experimental protocols, and visualizes the analytical workflow and molecular structure.

Introduction to Carbazole-9-ethanol

Carbazole-9-ethanol is a derivative of carbazole, a tricyclic aromatic heterocycle. The addition of a hydroxyethyl group at the 9-position of the carbazole ring imparts unique properties, making it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic analysis is crucial for verifying its structure and purity, which is a prerequisite for any downstream application.

Spectroscopic Data

While publicly available, specific, high-resolution spectra for **Carbazole-9-ethanol** can be limited. The following tables summarize the expected and reported quantitative data based on the analysis of carbazole derivatives and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for Carbazole-9-ethanol

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
H-1, H-8	~ 8.1	d	2H
H-4, H-5	~ 7.5	d	2H
H-2, H-7	~ 7.4	t	2H
H-3, H-6	~ 7.2	t	2H
N-CH ₂	~ 4.4	t	2H
CH ₂ -OH	~ 4.0	t	2H
ОН	Variable	S	1H

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). d = doublet, t = triplet, s = singlet.

Table 2: Predicted ¹³C NMR Spectral Data for Carbazole-9-ethanol



Carbon	Chemical Shift (δ, ppm)
C-4a, C-4b	~ 140
C-10a, C-11a	~ 126
C-2, C-7	~ 123
C-4, C-5	~ 120
C-1, C-8	~ 119
C-3, C-6	~ 109
CH ₂ -OH	~ 62
N-CH ₂	~ 46

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected FT-IR Absorption Bands for Carbazole-9-ethanol

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3500 - 3200	Strong, Broad
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium
C=C stretch (aromatic)	1600 - 1450	Medium to Strong
C-N stretch	1340 - 1260	Medium
C-O stretch (primary alcohol)	~ 1050	Strong
C-H out-of-plane bend (aromatic)	900 - 675	Strong



Experimental Protocols

The following are detailed methodologies for acquiring NMR and FT-IR spectra of **Carbazole-9-ethanol**.

NMR Spectroscopy

- 3.1.1. Sample Preparation
- Weigh approximately 5-10 mg of high-purity Carbazole-9-ethanol.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
 present in the solvent.
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.
- 3.1.2. Instrument Parameters (1H NMR)
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.
- 3.1.3. Instrument Parameters (13C NMR)



- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

3.1.4. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
- Integrate the peaks in the ¹H NMR spectrum.
- Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

FT-IR Spectroscopy

- 3.2.1. Sample Preparation (Attenuated Total Reflectance ATR)
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid Carbazole-9-ethanol sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.



3.2.2. Instrument Parameters

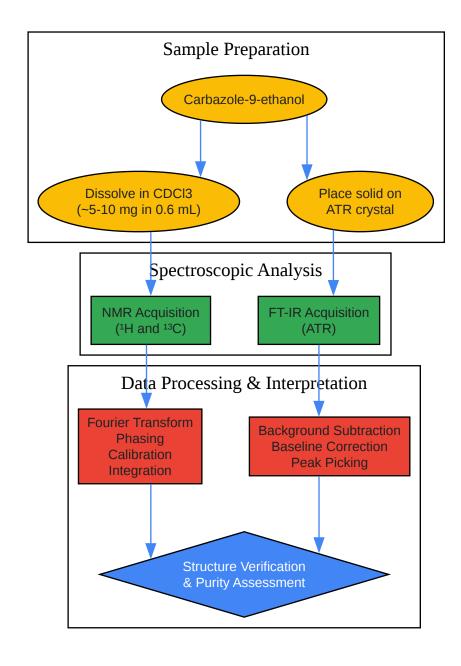
- Spectrometer: A benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans for the background and the sample.
- · Apodization: Happ-Genzel.

3.2.3. Data Acquisition and Processing

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Perform baseline correction and peak picking to identify the key absorption bands.

Visualizations Experimental Workflow





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Caption: Experimental workflow for the spectroscopic analysis of **Carbazole-9-ethanol**.

Molecular Structure and NMR Assignments

Caption: Chemical structure of **Carbazole-9-ethanol** with atom numbering for NMR assignments.

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